

2,4-Diphenyl-1H-pyrrole IUPAC nomenclature and structural formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Diphenyl-1H-pyrrole

Cat. No.: B148723

[Get Quote](#)

An In-depth Technical Guide to **2,4-Diphenyl-1H-pyrrole**: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2,4-Diphenyl-1H-pyrrole**, a key heterocyclic aromatic compound. The document details its IUPAC nomenclature, structural formula, and essential physicochemical properties. It explores established synthetic methodologies, with a focus on the Paal-Knorr synthesis, and presents a detailed experimental protocol. Furthermore, the guide outlines the spectroscopic characteristics crucial for its identification and characterization, including ^1H NMR, ^{13}C NMR, and IR spectroscopy. The narrative concludes with a discussion of the broader significance of the pyrrole scaffold in medicinal chemistry and the specific applications of **2,4-Diphenyl-1H-pyrrole** as a valuable synthon in materials science, particularly in the development of advanced dye molecules. This document is intended for researchers, chemists, and professionals in drug development and materials science.

Introduction to the Pyrrole Scaffold

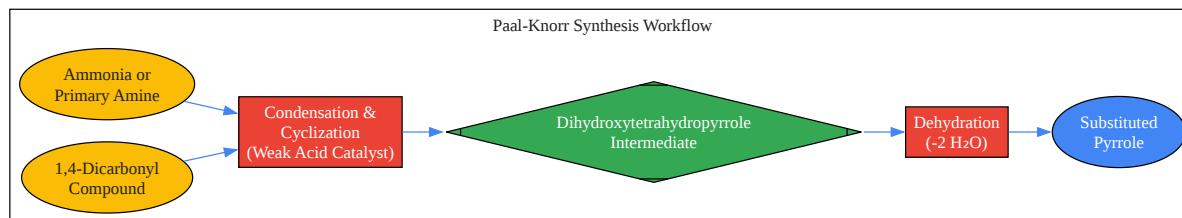
The pyrrole ring is a five-membered aromatic heterocycle that constitutes a foundational structural motif in a vast array of biologically active molecules.^[1] It is present in vital natural products such as heme, chlorophyll, and vitamin B12.^[2] In the realm of synthetic chemistry, the pyrrole scaffold is a privileged structure, serving as the core for numerous pharmaceuticals exhibiting antibacterial, anticancer, anti-inflammatory, and antipsychotic properties.^{[1][3]} The

unique electronic properties of the pyrrole ring, combined with its ability to be extensively functionalized, make it a versatile building block in both drug discovery and materials science. [2][4] This guide focuses specifically on the 2,4-diphenyl substituted derivative, a compound of significant interest for synthetic and materials applications.

Nomenclature and Structural Elucidation

The systematic naming and structural representation of a molecule are fundamental to its scientific study. The compound of interest is unambiguously identified by its IUPAC name and a set of unique chemical identifiers.

IUPAC Nomenclature and Chemical Identifiers


The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2,4-Diphenyl-1H-pyrrole**. The "1H" designation explicitly indicates the position of the saturating hydrogen atom on the nitrogen, which is the standard for the unsubstituted pyrrole ring system.

A summary of its key identifiers is presented below for unambiguous database referencing and procurement.

Identifier	Value	Reference
CAS Number	3274-56-4	[5][6][7]
Molecular Formula	C ₁₆ H ₁₃ N	[5][6]
Molecular Weight	219.29 g/mol	[5][8]
InChIKey	FSBPQTRUHOMNPG-UHFFFAOYSA-N	[5][8]
Canonical SMILES	c1ccc(cc1)c2cc(c[nH]2)c3cccc3	[5]

Structural Formula

The structural formula of **2,4-Diphenyl-1H-pyrrole** consists of a central five-membered pyrrole ring with phenyl groups attached at positions 2 and 4.

[Click to download full resolution via product page](#)

Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of 2,4-Diphenyl-1H-pyrrole

Synthesizing 2,4-diarylpyrroles can be challenging, but improved methods have been developed to provide straightforward and reproducible access to these key synthons. [9] The following protocol is based on the principles of the Paal-Knorr reaction, using 1,3-diphenyl-1,4-butanedione as the precursor.

Materials:

- 1,3-Diphenyl-1,4-butanedione
- Ammonium acetate or Ammonium hydroxide
- Ethanol or Acetic Acid (as solvent)
- Hydrochloric acid (for workup)
- Sodium bicarbonate (for neutralization)
- Ethyl acetate and Hexane (for chromatography)

- Silica gel

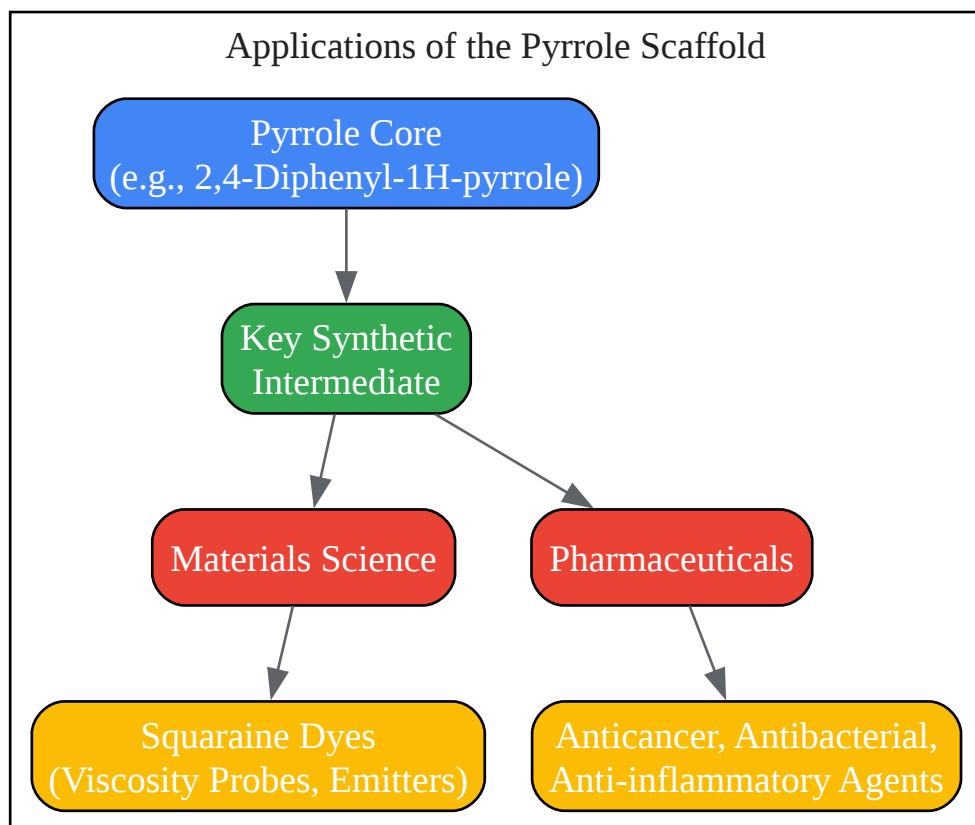
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,4-butanedione (1.0 eq) in ethanol or glacial acetic acid.
- Amine Addition: Add a molar excess of an ammonia source, such as ammonium acetate (e.g., 5-10 eq). The use of an excess drives the equilibrium towards product formation.
- Reflux: Heat the reaction mixture to reflux. The temperature and reaction time will vary depending on the specific substrates and solvent used (typically 2-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. If the solvent is acidic, carefully neutralize it with a saturated sodium bicarbonate solution.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure **2,4-Diphenyl-1H-pyrrole**.

Causality and Insights:

- Choice of Amine Source: Ammonium acetate serves as both the amine source and a mild acidic catalyst to facilitate the initial nucleophilic attack on the carbonyls. [\[10\]*](#) Solvent: Acetic acid can act as both a solvent and a catalyst, accelerating the dehydration steps. [\[11\]](#) Ethanol is a less acidic alternative.
- Purification: Chromatography is essential to remove unreacted starting material and any potential side products, such as furan derivatives which can form under strongly acidic conditions. [\[11\]](#)

Spectroscopic Characterization


Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented here are predictive, based on the known structure and general principles of spectroscopy for pyrrole derivatives. [12][13]

Technique	Feature	Expected Chemical Shift / Signal
¹ H NMR	Pyrrole N-H	Broad singlet, ~8.0-9.0 ppm
	Phenyl C-H	Multiplets, ~7.2-7.8 ppm (10H)
	Pyrrole C3-H	Triplet/Doublet of doublets, ~6.4-6.6 ppm (1H)
	Pyrrole C5-H	Triplet/Doublet of doublets, ~6.8-7.0 ppm (1H)
¹³ C NMR	Phenyl Carbons	Signals in the aromatic region, ~125-140 ppm
	Pyrrole C2, C4	Signals ~130-135 ppm (attached to phenyl groups)
	Pyrrole C3, C5	Signals ~105-115 ppm
IR Spectroscopy	N-H Stretch	Sharp to medium peak, ~3400-3450 cm ⁻¹
	Aromatic C-H Stretch	Peaks >3000 cm ⁻¹
	C=C Stretch (Aromatic)	Peaks ~1500-1600 cm ⁻¹

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 219 |

Applications in Research and Drug Development

The pyrrole core is a cornerstone of modern medicinal chemistry, integral to drugs for a wide range of diseases. [14] While **2,4-Diphenyl-1H-pyrrole** itself is not a therapeutic agent, its role as a synthetic intermediate is highly valuable.

[Click to download full resolution via product page](#)

Caption: Relationship between the pyrrole core and its applications.

Role as a Synthetic Intermediate

Research has shown that **2,4-Diphenyl-1H-pyrrole** is a crucial synthon for the creation of more complex molecules. [9] Its primary application is in the synthesis of tetraphenyl-pyrrole-2-yl squaraine dyes. [9] These dyes are of significant interest in materials science due to their unique photophysical properties, acting as viscosity probes and exhibiting dual-state emission, with fluorescence in both solution and solid states. [9]

The 2,4-Diarylpyrrole Motif in Medicinal Chemistry

The 2,4-diaryl substitution pattern on a pyrrole ring is an area of active investigation. [15] The ability to synthesize and functionalize these scaffolds allows researchers to explore new chemical space in the search for novel therapeutic agents. The phenyl rings provide sites for

further modification, enabling the fine-tuning of properties such as solubility, receptor binding affinity, and metabolic stability, which are critical parameters in drug development. [14]

Conclusion

2,4-Diphenyl-1H-pyrrole is a well-defined chemical entity with significant utility in synthetic organic chemistry and materials science. Its structure and nomenclature are clearly established, and its synthesis, while requiring careful execution, is achievable through robust methods like the Paal-Knorr reaction. As a key building block for advanced functional materials such as squaraine dyes, it represents the enabling role that fundamental heterocyclic chemistry plays in technological innovation. For professionals in drug discovery, the 2,4-diarylpyrrole scaffold serves as a valuable platform for the design and synthesis of new molecular entities with therapeutic potential.

References

- Wikipedia. Hantzsch pyrrole synthesis.
- Merck Index. Paal-Knorr Pyrrole Synthesis.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Thieme Chemistry. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.
- Alfa Chemistry. Paal-Knorr Synthesis.
- PubMed. Hantzsch pyrrole synthesis on solid support.
- Taylor & Francis Online. Hantzsch Pyrrole Synthesis – Knowledge and References.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Wikipedia. Paal–Knorr synthesis.
- Organic Chemistry Portal. Pyrrole synthesis.
- Stenutz. **2,4-diphenyl-1H-pyrrole**.
- Chemical Synthesis D
- Sigma-Aldrich. **2,4-Diphenyl-1H-pyrrole** | 3274-56-4.
- ResearchGate. Reported methods of synthesis of 2,4-diphenylpyrrole 6.
- Sigma-Aldrich. **2,4-Diphenyl-1H-pyrrole** | 3274-56-4.
- Erciyes University Journal of Institute of Science and Technology.
- ChemSynthesis. Pyrroles database - synthesis, physical properties.
- PubMed.
- ResearchGate.
- Benchchem. A Comparative Spectroscopic Analysis of 2-Phenyl-1H-pyrrole and Its Substituted Analogs.

- SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Pyrrole Derivatives in Modern Pharmaceutical Synthesis.
- PubChem. 2,5-Diphenyl-1H-pyrrole | C16H13N | CID 244877.
- Wikipedia. Pyrrole.
- RSC Publishing.
- PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scitechnol.com [scitechnol.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- 5. 2,4-diphenyl-1H-pyrrole [stenutz.eu]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2,4-Diphenyl-1H-pyrrole | 3274-56-4 [sigmaaldrich.com]
- 8. 2,4-Diphenyl-1H-pyrrole | 3274-56-4 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. acgpubs.org [acgpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]
- 15. 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-Diphenyl-1H-pyrrole IUPAC nomenclature and structural formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148723#2-4-diphenyl-1h-pyrrole-iupac-nomenclature-and-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com